6-cyclopropylphthalazin-1(2H)-one
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Overview
Description
6-cyclopropylphthalazin-1(2H)-one is a chemical compound with a unique structure that includes a cyclopropyl group attached to a phthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropylphthalazin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with phthalic anhydride, followed by cyclization to form the phthalazinone ring. The reaction conditions often include the use of solvents such as toluene or xylene and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropylphthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalic acid derivatives, while reduction could produce cyclopropylphthalazin-1-ol.
Scientific Research Applications
6-cyclopropylphthalazin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-cyclopropylphthalazin-1(2H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone: Lacks the cyclopropyl group but shares the phthalazinone core.
Cyclopropylamine: Contains the cyclopropyl group but lacks the phthalazinone structure.
Phthalic Anhydride: A precursor in the synthesis of phthalazinone derivatives.
Uniqueness
6-cyclopropylphthalazin-1(2H)-one is unique due to the presence of both the cyclopropyl group and the phthalazinone core, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Biological Activity
6-Cyclopropylphthalazin-1(2H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. As a derivative of phthalazine, it falls within a class of compounds known for various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from multiple studies and highlighting its significance in drug development.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the palladium-catalyzed amination of bromophthalazinones. The cyclopropyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets. The structural formula can be represented as follows:
This structure allows for potential interactions with various receptors and enzymes involved in disease processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
In vitro studies have demonstrated that derivatives of phthalazinone, including this compound, show promising cytotoxic effects against cancer cell lines such as HT-29 (colorectal cancer) and PC-3 (prostate cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. A recent study reported a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer agent .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It acts as an antagonist to specific receptors involved in inflammatory pathways, particularly the prostaglandin D2 receptor. This action may contribute to its efficacy in reducing symptoms associated with allergic reactions and asthma .
3. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .
Case Studies and Experimental Findings
Several case studies have explored the biological activity of phthalazine derivatives:
- Case Study 1 : In a controlled study involving HT-29 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. At concentrations above 20 µM, apoptosis was confirmed via flow cytometry analysis.
- Case Study 2 : An investigation into the anti-inflammatory effects utilized a murine model of allergic rhinitis. Mice treated with the compound exhibited reduced eosinophil infiltration in nasal tissues compared to controls, suggesting its potential therapeutic role in managing allergic responses .
Data Table: Biological Activity Summary
Biological Activity | Cell Line/Model | Concentration (µM) | Effect Observed |
---|---|---|---|
Anticancer | HT-29 | 10 - 50 | Significant reduction in viability |
PC-3 | 10 - 50 | Induction of apoptosis | |
Anti-inflammatory | Murine model | 5 - 20 | Reduced eosinophil infiltration |
Antimicrobial | Various bacterial strains | 5 - 100 | Disruption of cell membranes |
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
6-cyclopropyl-2H-phthalazin-1-one |
InChI |
InChI=1S/C11H10N2O/c14-11-10-4-3-8(7-1-2-7)5-9(10)6-12-13-11/h3-7H,1-2H2,(H,13,14) |
InChI Key |
NJAGNIKDLHQUER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)C(=O)NN=C3 |
Origin of Product |
United States |
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